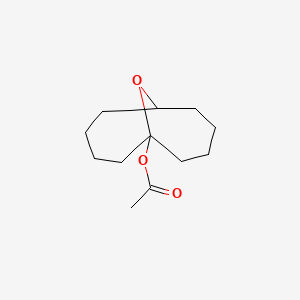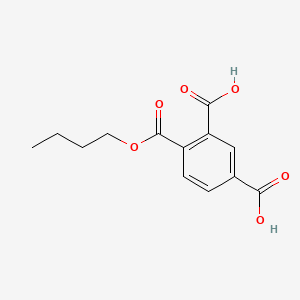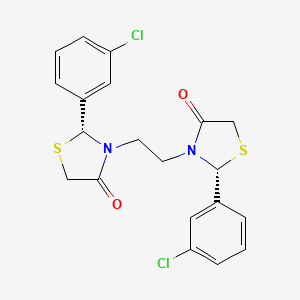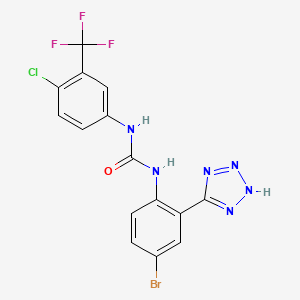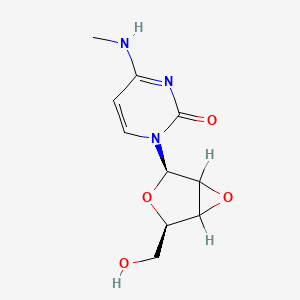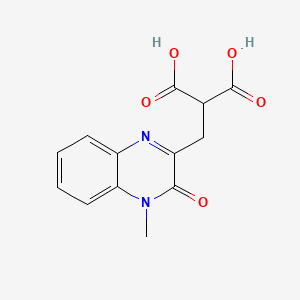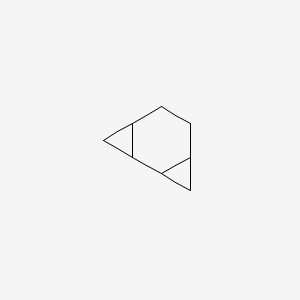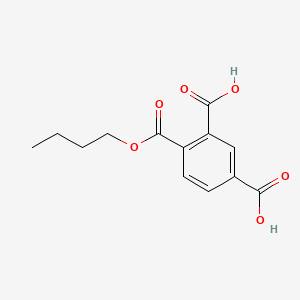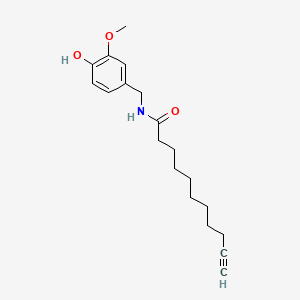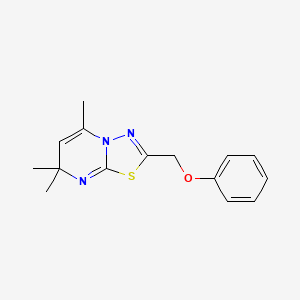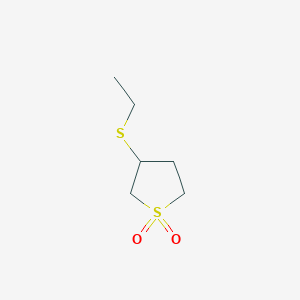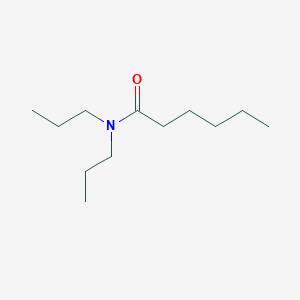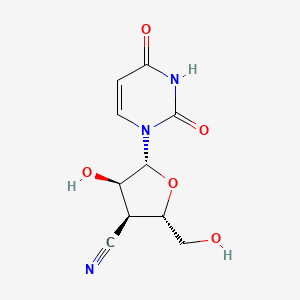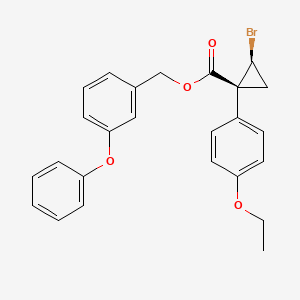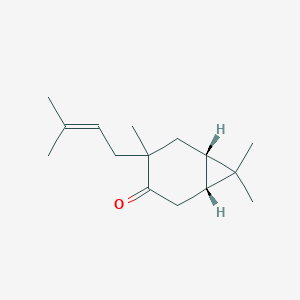
4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Unique Ingredient Identifier (UNII) 1K800F5WU3 is known as 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one . This compound is characterized by its bicyclic structure, which includes a heptanone ring with various methyl and butenyl substituents. It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
准备方法
The synthesis of 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one involves several steps:
Synthetic Routes:
Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of Lewis acids as catalysts and organic solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistency and scalability.
化学反应分析
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the butenyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
科学研究应用
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the fragrance industry due to its unique odor profile and stability.
作用机制
The mechanism by which 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes, thereby altering the biochemical processes within cells.
相似化合物的比较
4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other bicyclic heptanones and their derivatives.
Uniqueness: The unique combination of methyl and butenyl substituents in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
74499-59-5 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O/c1-10(2)6-7-15(5)9-12-11(8-13(15)16)14(12,3)4/h6,11-12H,7-9H2,1-5H3/t11-,12+,15?/m1/s1 |
InChI 键 |
FWQHAOBZTWZRCE-ZVORSSOTSA-N |
手性 SMILES |
CC(=CCC1(C[C@H]2[C@H](C2(C)C)CC1=O)C)C |
规范 SMILES |
CC(=CCC1(CC2C(C2(C)C)CC1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


